Sodium 2-hydroxy-2-methylsuccinate

Description

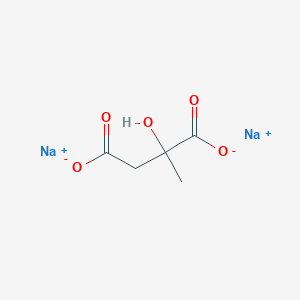

Sodium 2-hydroxy-2-methylsuccinate is the sodium salt of citramalic acid (2-hydroxy-2-methylsuccinic acid), a structural analog of malic acid. This compound plays a role in biochemical pathways, particularly in enzymatic reactions catalyzed by malease, which converts citraconate into (R)-2-hydroxy-2-methylsuccinate .

Properties

Molecular Formula |

C5H6Na2O5 |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

disodium;2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

InChI Key |

BTQHOLMRRYPXGC-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-methylsuccinate typically involves the neutralization of 2-hydroxy-2-methylsuccinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the fermentation of specific microorganisms that produce 2-hydroxy-2-methylsuccinic acid, followed by its neutralization with sodium hydroxide. This method is preferred for its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a metabolic intermediate in certain biochemical pathways.

Medicine: It is explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.

Industry: It is utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolic intermediate, participating in enzymatic reactions that convert it into other biologically active compounds. Its effects are mediated through its ability to chelate metal ions and participate in redox reactions, influencing various cellular processes.

Comparison with Similar Compounds

Potassium 2-Hydroxy-2-Methylsuccinate

Structural Similarities and Differences :

Both sodium and potassium salts share the same anion (2-hydroxy-2-methylsuccinate) but differ in their cations. The potassium salt (CAS 1030365-02-6) has a molecular formula of C₅H₈K₂O₆ and a molecular weight of 242.31 g/mol .

Citramalic Acid (2-Hydroxy-2-Methylsuccinic Acid)

Structural Features :

Functional Differences :

Sodium Sulfosuccinate Derivatives

Examples :

Structural and Functional Contrasts :

Other Sodium Salts with Similar Backbones

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8):

- A sulfonate ester used in polymer chemistry, distinct from the carboxylate structure of this compound .

Research Findings and Implications

- Enzymatic Synthesis : Malease catalyzes the hydration of citraconate to produce (R)-2-hydroxy-2-methylsuccinate, highlighting its role in stereospecific biochemical reactions .

- Drug Development: The potassium salt’s status as an endogenous metabolite underscores its utility in pharmacokinetic and metabolic pathway studies .

- Industrial Relevance : Sodium sulfosuccinates dominate surfactant applications, whereas this compound is niche in biochemical research due to its carboxylate functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.